molecular formula C16H19NOS B2937064 N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide CAS No. 2097860-09-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide

Cat. No.: B2937064
CAS No.: 2097860-09-6
M. Wt: 273.39
InChI Key: CUAFVMABQSERMA-UHFFFAOYSA-N
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Description

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]pent-4-enamide ( 2097860-09-6) is an organic compound with the molecular formula C 16 H 19 NOS and a molecular weight of 273.39 g/mol . This chemical features a benzothiophene core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. While the specific biological profile of this pent-4-enamide derivative is not fully elucidated, its structure suggests significant potential for research and development. The benzothiophene moiety is frequently explored in neuroscience, as seen in related compounds that exhibit dual activity at 5-HT 1A serotonin receptors and the serotonin transporter , making them candidates for investigating new classes of antidepressants . Furthermore, structurally similar 3-(benzo[b]thiophen-2-yl) derivatives have demonstrated promising antiseizure and antinociceptive (pain-blocking) properties in preclinical models, with a proposed mechanism of action involving interaction with the neuronal voltage-sensitive sodium channel . The compound's reactive pent-4-enamide group also makes it a valuable chemical intermediate for further synthetic modification, such as in cycloaddition reactions or functional group transformations. Researchers can utilize this high-purity compound in various applications, including pharmaceutical R&D, synthetic chemistry methodologies, and as a building block for creating compound libraries. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-3-4-9-16(18)17-12(2)10-13-11-19-15-8-6-5-7-14(13)15/h3,5-8,11-12H,1,4,9-10H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAFVMABQSERMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide involves several steps, typically starting with the preparation of the benzothiophene core. The synthetic route may include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Alkylation: The benzothiophene core is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.

    Amidation: The final step involves the reaction of the alkylated benzothiophene with pent-4-enoic acid or its derivatives to form the amide bond.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide would depend on its specific biological targets. Generally, compounds containing benzothiophene moieties can interact with various enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide and analogous compounds from the evidence:

Compound Core Structure Key Substituents/Functional Groups Biological Activity References
This compound Benzothiophene + enamide Pent-4-enamide chain, propan-2-yl linker Not reported (theoretical potential)
N-Substituted benzamides (e.g., methoxy, ethoxy, propoxy derivatives) Benzamide Alkoxy groups (4-methoxy, 4-ethoxy, 4-propoxy) Not explicitly stated
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Indole + biphenyl Fluorine atom, indole ring Not reported; fluorination may enhance bioavailability
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide Tetrahydrothiophene dioxide Hexyloxy chain, sulfone group Not reported; sulfone may improve metabolic stability
Peptidomimetic indole-chloroacetamido derivative (Compound 39) Indole + chloroacetamide Chloroacetamido group, peptidomimetic backbone Dual SARS-CoV-2 protease inhibitor
N-Phenyl-N-[1-(2-phenylethyl)-4-thiazol-2-yl-piperidin-4-yl]propanamide Thiazole + piperidine Thiazole ring, phenethyl group Not reported; thiazole may modulate receptor affinity

Structural and Functional Analysis:

  • Benzothiophene vs. Other Aromatic Systems : The benzothiophene core in the target compound offers distinct electronic properties compared to indole () or thiazole (). Sulfur’s polarizability may enhance π-π stacking or hydrophobic interactions in biological systems .
  • Enamide vs. Amide/Benzamide : The pent-4-enamide group introduces conformational restraint compared to flexible alkyl chains in ’s benzamides or ’s hexyloxy substituent. This rigidity could improve target selectivity .
  • Substituent Effects: Alkoxy groups () and fluorine () influence lipophilicity and electronic profiles.
  • Heterocyclic Diversity : The tetrahydrothiophene dioxide in introduces a sulfone group, which may enhance metabolic stability compared to the benzothiophene’s sulfur atom .

Research Findings and Discussion

  • Antimicrobial Potential: Schiff bases derived from 1-benzothiophene-3-carbaldehyde () show activity against bacteria and fungi, suggesting that the benzothiophene-enamide hybrid could be explored for similar applications.
  • The target compound’s enamide group may similarly engage catalytic sites, though empirical validation is needed .
  • Computational Insights: Noncovalent interaction (NCI) analysis () and electron localization function (ELF) studies () could elucidate how the benzothiophene-enamide structure compares to analogs in terms of hydrogen bonding, van der Waals interactions, and steric effects.

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide is a compound characterized by a benzothiophene moiety, which has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with serotonin receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its chemical structure is depicted below:

PropertyValue
Molecular FormulaC16H19NOS
Molecular Weight273.39 g/mol
InChI KeyInChI=1S/C16H19NOS/c1-3-4-9-16(18)17-12(2)10-13-11-19-15-8-6-5-7-14(13)15/h3,5-8,11-12H,1,4,9-10H2,2H3,(H,17,18)

The primary biological activity of this compound is attributed to its interaction with the 5-HT1A serotonin receptors . These receptors are implicated in various physiological and psychological processes, including mood regulation and anxiety response. The compound likely modulates these receptors through electrostatic interactions , influencing the serotonin system and potentially alleviating symptoms associated with psychiatric disorders such as depression and anxiety.

Pharmacological Studies

Recent studies have highlighted the compound's potential in various pharmacological applications:

  • Serotonin Receptor Binding Affinity : Research indicates that derivatives of benzothiophene exhibit significant binding affinity to 5-HT1A receptors. For instance, studies have shown that modifications in the benzothiophene structure can enhance receptor affinity and selectivity .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting leukotriene production in human polymorphonuclear leukocytes (PMNs), suggesting that this compound could possess similar properties .

Comparative Studies

A comparative analysis was conducted between this compound and other benzothiophene derivatives:

CompoundTarget ReceptorBinding Affinity (Ki)
This compound5-HT1AModerate
RaloxifeneEstrogen ReceptorHigh
Zileuton5-LipoxygenaseModerate

These findings indicate that while this compound shows moderate affinity for serotonin receptors, its unique structure may allow for diverse biological activities compared to other known compounds .

In Vivo Studies

In vivo studies utilizing animal models have demonstrated that compounds with similar structures can effectively reduce anxiety-like behaviors when administered at specific dosages. This suggests a possible therapeutic application for this compound in treating anxiety disorders .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[1-(1-benzothiophen-3-yl)propan-2-yl]pent-4-enamide, and how can computational tools optimize reaction pathways?

  • Methodological Answer : Synthesis typically involves coupling benzothiophene derivatives with propan-2-yl intermediates, followed by enamide formation. Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path search methods combined with experimental validation (e.g., NMR monitoring) ensure efficient optimization .

Q. How can researchers characterize the structural and chemical properties of this compound using advanced analytical techniques?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation.
  • Chromatography : HPLC or GC-MS to assess purity and degradation products.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to study phase transitions.
    Cross-validate results with computational simulations (e.g., molecular docking) to confirm stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and CLP guidelines:

  • Use fume hoods for synthesis steps involving volatile intermediates.
  • Conduct toxicity screenings (e.g., Ames test for mutagenicity) before large-scale use.
  • Document Material Safety Data Sheets (MSDS) with specific handling instructions for benzothiophene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent yields) during synthesis?

  • Methodological Answer : Apply a systematic approach:

Hypothesis Testing : Use isotopic labeling (e.g., deuterated reagents) to trace reaction pathways.

In Silico Modeling : Compare experimental outcomes with quantum mechanical simulations to identify unaccounted intermediates.

Factorial Design : Vary parameters (temperature, catalyst loading) to isolate confounding variables .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel chemical environments?

  • Methodological Answer :

  • Reactor Design Simulations : Use software like COMSOL Multiphysics to model mass transfer and kinetics in multiphase systems.
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict regioselectivity or side reactions.
  • Free Energy Calculations : Estimate activation barriers for proposed mechanisms using molecular dynamics .

Q. How can researchers optimize solvent systems and catalysts for scalable synthesis while minimizing environmental impact?

  • Methodological Answer :

  • Green Chemistry Metrics : Apply E-factor and atom economy calculations to compare solvent/catalyst combinations.
  • High-Throughput Screening : Use robotic platforms to test hundreds of conditions (e.g., ionic liquids vs. traditional solvents).
  • Life Cycle Analysis (LCA) : Evaluate waste streams and energy consumption for industrial scalability .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Use Arrhenius plots to extrapolate degradation rates at elevated temperatures.
  • pH-Rate Profiling : Conduct kinetic studies in buffered solutions to identify hydrolysis-sensitive functional groups.
  • Data Integration : Combine experimental results with cheminformatics databases to predict long-term stability .

Q. How can interdisciplinary approaches (e.g., chemical engineering and materials science) enhance applications of this compound?

  • Methodological Answer :

  • Membrane Technology : Investigate its use in polymer membranes for gas separation (e.g., CO₂ capture) via permeability assays.
  • Fuel Engineering : Test its catalytic activity in renewable fuel synthesis using fixed-bed reactors.
  • Process Control : Implement real-time monitoring (e.g., PAT tools) for continuous manufacturing .

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